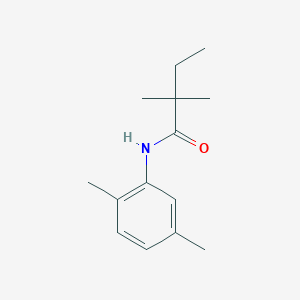![molecular formula C18H30N2S B259630 Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-](/img/structure/B259630.png)
Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-, also known as TMT, is a compound that has been widely studied for its effects on the nervous system. It was first synthesized in the 1970s and has since been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- is not fully understood, but it is thought to involve the activation of certain receptors in the brain, such as the TRPA1 receptor. This activation leads to the release of various neurotransmitters, including dopamine and glutamate, which are known to play a role in the regulation of behavior and cognition.
Biochemical and Physiological Effects:
Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- has been shown to have a range of biochemical and physiological effects on the nervous system. It has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, in different regions of the brain. It has also been shown to alter the activity of certain enzymes and ion channels, which can affect neuronal signaling and synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- in lab experiments is its ability to induce specific behavioral and physiological changes in animals. This makes it a useful tool for studying the neural mechanisms underlying these changes. However, there are also some limitations to its use, such as the potential for toxicity and the need for careful dosing to avoid unwanted effects.
Orientations Futures
There are several potential future directions for research on Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-. One area of interest is the development of new therapeutic agents that target the TRPA1 receptor, which is thought to be involved in the effects of Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-. Another direction is the investigation of the long-term effects of Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- exposure on the nervous system, particularly in relation to neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, further research is needed to fully understand the mechanism of action of Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- and its potential as a tool for studying neural function and dysfunction.
Méthodes De Synthèse
The synthesis of Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- involves several steps, including the reaction of 2,5-dimethylthiophene with piperidine and formaldehyde. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- has been used extensively in scientific research to study its effects on the nervous system. It has been shown to induce a range of behavioral and physiological changes in animals, including increased locomotor activity, altered sensory processing, and changes in neurotransmitter levels.
Propriétés
Formule moléculaire |
C18H30N2S |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
1-[[2,5-dimethyl-4-(piperidin-1-ylmethyl)thiophen-3-yl]methyl]piperidine |
InChI |
InChI=1S/C18H30N2S/c1-15-17(13-19-9-5-3-6-10-19)18(16(2)21-15)14-20-11-7-4-8-12-20/h3-14H2,1-2H3 |
Clé InChI |
REVZUNXTTRAVSR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)C)CN2CCCCC2)CN3CCCCC3 |
SMILES canonique |
CC1=C(C(=C(S1)C)CN2CCCCC2)CN3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B259547.png)

![2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)


![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)



![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)



